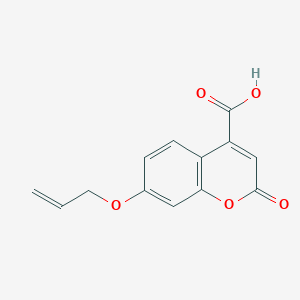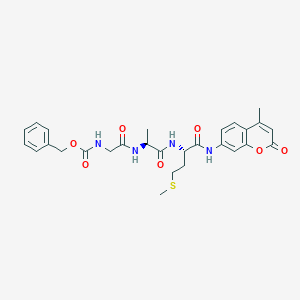
1,3-Di-tert-butyl-5-heptylbenzene
Descripción general
Descripción
1,3-Di-tert-butyl-5-heptylbenzene is a chemical compound with the molecular formula C21H36 . Its molecular weight is 288.52 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H36/c1-8-9-10-11-12-13-17-14-18 (20 (2,3)4)16-19 (15-17)21 (5,6)7/h14-16H,8-13H2,1-7H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. .Aplicaciones Científicas De Investigación
Redox Shuttle Stability in Lithium-Ion Batteries
1,3-Di-tert-butyl-5-heptylbenzene and its derivatives, such as 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), have been studied for their role as redox shuttle additives in lithium-ion batteries. DBDB, for example, has shown potential in enhancing overcharge protection for lithium-ion batteries. It easily dissolves in carbonate-based electrolytes, facilitating its practical use. However, DBDB demonstrates poor electrochemical stability compared to its counterparts like 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB). Research has focused on understanding the structural differences and decomposition pathways of these compounds to improve their performance in battery applications (Zhang et al., 2010).
Degradation Pathways in High Potential Environments
In the context of LiFePO4-based lithium-ion batteries, certain derivatives of this compound undergo irreversible decomposition when exposed to high potentials. Research into these degradation pathways provides insights into the stability and longevity of these compounds in high-performance battery applications (Chen & Amine, 2007).
Polymer Chemistry and Material Science
Compounds similar to this compound have been studied for their applications in material science, particularly in the synthesis of polymers. For example, the study of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene's structure and its derivatives offers valuable insights into the molecular interactions and properties that are critical in the design of advanced polymers and materials (Gleiter et al., 1998).
Drug Packaging Material Compatibility
1,3-Di-tert-butylbenzene (DBB) and related compounds have been evaluated for their compatibility with drug packaging materials. A study utilized microwave-assisted extraction combined with gas chromatography-mass spectrometry to assess the migration of these compounds from packaging materials, ensuring that their presence does not pose safety risks (Liu et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-ditert-butyl-5-heptylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-8-9-10-11-12-13-17-14-18(20(2,3)4)16-19(15-17)21(5,6)7/h14-16H,8-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFMWXBOTDQZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1643540-34-4 | |
| Record name | 1,3-Di-tert-butyl-5-heptylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)







